
(R)-3-(Benzyl(methyl)amino)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(Benzyl(methyl)amino)propane-1,2-diol is a chiral compound with significant importance in various scientific fields. This compound features a benzyl group, a methylamino group, and a propane-1,2-diol backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzyl(methyl)amino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methylamine, and epichlorohydrin.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol, with temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process is optimized for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
®-3-(Benzyl(methyl)amino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl and methylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
®-3-(Benzyl(methyl)amino)propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
相似化合物的比较
Similar Compounds
- ®-3-(Benzylamino)propane-1,2-diol
- ®-3-(Methylamino)propane-1,2-diol
- ®-3-(Phenyl(methyl)amino)propane-1,2-diol
Uniqueness
®-3-(Benzyl(methyl)amino)propane-1,2-diol stands out due to its unique combination of benzyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of ®-3-(Benzyl(methyl)amino)propane-1,2-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
(2R)-3-[benzyl(methyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m1/s1 |
InChI 键 |
HGPHYOVGIFFHJB-LLVKDONJSA-N |
手性 SMILES |
CN(CC1=CC=CC=C1)C[C@H](CO)O |
规范 SMILES |
CN(CC1=CC=CC=C1)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
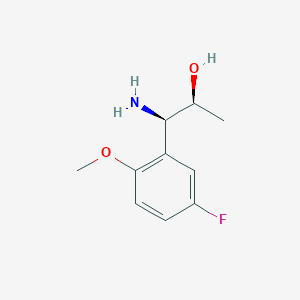
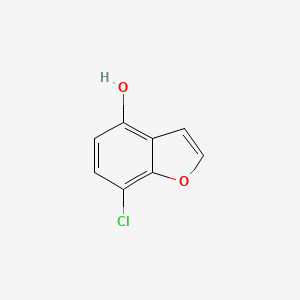
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
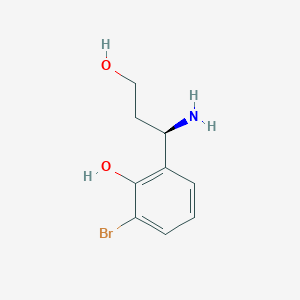

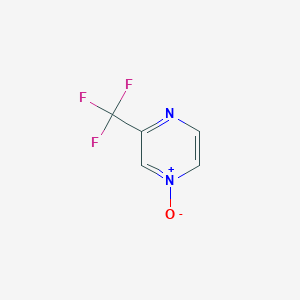
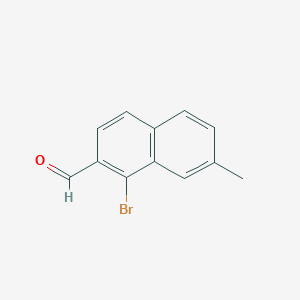
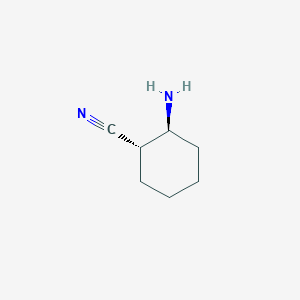
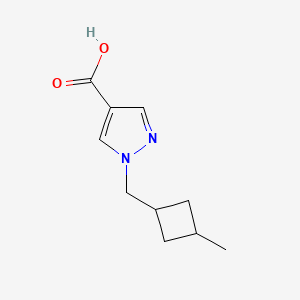

![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)
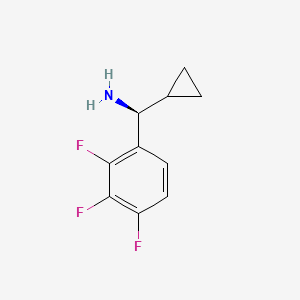
![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)
